1H and 13C NMR chemical shifts for 2-bromo-5-fluoro-3-nitrobenzyl bromide
1H and 13C NMR chemical shifts for 2-bromo-5-fluoro-3-nitrobenzyl bromide
Multinuclear ( H, C) NMR Characterization of 2-Bromo-5-fluoro-3-nitrobenzyl Bromide: Predictive Frameworks and Standardized Acquisition Protocols
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In modern medicinal chemistry and drug development, poly-substituted benzylic halides serve as critical electrophilic building blocks for cross-coupling and alkylation reactions. 2-Bromo-5-fluoro-3-nitrobenzyl bromide (CAS: 1807120-19-9)[1] is a highly functionalized scaffold presenting a unique challenge for Nuclear Magnetic Resonance (NMR) spectroscopy. The convergence of heavy atoms (bromine), strongly electron-withdrawing groups (nitro), and NMR-active halogens (fluorine, ) creates a complex electronic environment.
As a Senior Application Scientist, I have designed this guide to provide a robust, predictive framework for assigning the H and C NMR chemical shifts of this molecule. Furthermore, this document establishes a self-validating sample preparation protocol to ensure high-fidelity data acquisition, minimizing artifacts caused by magnetic susceptibility gradients or poor shimming.
Molecular Architecture & Spin System Topology
To accurately predict chemical shifts, we must first map the molecular topology. The central benzene ring is hexasubstituted in terms of its electronic environment, containing four distinct functional groups and two isolated, non-equivalent protons (H4 and H6).
Fig 1: Topological numbering and functional group mapping of 2-bromo-5-fluoro-3-nitrobenzyl bromide.
Multinuclear NMR Predictive Framework
H NMR: Anisotropic Deshielding & Scalar Coupling
The H NMR spectrum is governed by the inductive effects of the substituents and the magnetic anisotropy of the nitro group.
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Benzylic Protons (-CH Br): These protons form an isolated spin system (singlet). The combined electron-withdrawing nature of the attached bromine and the adjacent electron-deficient aromatic ring pushes this signal significantly downfield to approximately 4.70 ppm .
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Aromatic Protons (H4 and H6): H4 is flanked by the -NO and -F groups. The nitro group acts as a powerful -acceptor and induces a strong anisotropic deshielding effect, shifting H4 to ~8.21 ppm . H6, positioned between -F and -CH Br, experiences less deshielding and resonates near ~7.59 ppm . Both protons will exhibit a doublet of doublets (dd) splitting pattern due to coupling (typically 7–10 Hz) and meta-coupling (2–3 Hz).
C NMR: Substituent Additivity & Heteronuclear F- C Coupling
The C NMR assignments rely on [2] and the diagnostic heteronuclear scalar coupling ( -coupling) between C and F (100% natural abundance, spin ).
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The Heavy Atom Effect: The carbon directly attached to the aryl bromine (C2) experiences a pronounced shielding effect (the "heavy atom effect"), shifting it upfield despite the surrounding electronegative groups.
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F- C Spin-Spin Coupling: The magnitude of the coupling constant decays predictably with bond distance, serving as a definitive structural verification tool[3][4]. The ipso-carbon (C5) will show a massive one-bond coupling ( Hz), while ortho-carbons (C4, C6) will show two-bond couplings ( Hz).
Data Presentation: Empirical Shift Tables
The following tables synthesize the calculated quantitative data based on established spectroscopic additivity frameworks.
Table 1: Predicted H NMR Assignments (400 MHz, CDCl )
| Position | Chemical Shift ( , ppm) | Multiplicity | Integration | Coupling Constants ( , Hz) | Assignment Logic |
| -CH Br | 4.70 | s | 2H | - | Deshielded benzylic protons; isolated spin system. |
| H4 | 8.21 | dd | 1H | , | Ortho to -NO (strong anisotropic deshielding) and -F. |
| H6 | 7.59 | dd | 1H | , | Ortho to -F and -CH Br; moderate deshielding. |
Table 2: Predicted C NMR Assignments (100 MHz, CDCl )
| Position | Chemical Shift ( , ppm) | Multiplicity | Coupling Constants ( , Hz) | Assignment Logic |
| C5 | 163.2 | d | Ipso to -F; definitive one-bond scalar coupling. | |
| C3 | 153.3 | d | Ipso to -NO ; strong inductive deshielding. | |
| C1 | 143.2 | d | Ipso to -CH Br. | |
| C6 | 123.6 | d | Ortho to -F; moderate deshielding. | |
| C2 | 113.8 | d | Ipso to -Br; shielded via the heavy atom effect. | |
| C4 | 113.0 | d | Ortho to -F and -NO ; shielded by resonance. | |
| -CH Br | 32.5 | s | - | Aliphatic benzylic carbon; no significant . |
Standardized NMR Sample Preparation & Acquisition Protocol
High-quality NMR spectra demand rigorous sample preparation. Poorly prepared samples lead to distorted baselines, broad asymmetric lines, and failed lock/shim routines. The following protocol is designed as a self-validating system : each step contains a physical or instrumental check to guarantee causality between the preparation method and the resulting spectral fidelity[5][6][7].
Protocol Workflow
Fig 2: Self-validating step-by-step NMR sample preparation and acquisition workflow.
Step-by-Step Methodology
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Precision Weighing: Accurately weigh 10–15 mg of 2-bromo-5-fluoro-3-nitrobenzyl bromide for H NMR (or 30–40 mg for C NMR) into a clean glass vial.
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Causality: Over-concentrated samples increase viscosity and degrade resolution; under-concentrated samples require excessive acquisition time to overcome the noise floor[7].
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Solvent Selection & Addition: Add 0.6 mL of high-purity Deuterated Chloroform (CDCl ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Causality: CDCl is ideal for halogenated aromatics. The TMS concentration must be kept minimal to prevent receiver dynamic range overflow[5].
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Homogenization (Self-Validation Check 1): Vortex the vial gently. Visually inspect against a light source. The solution must be perfectly transparent with no suspended particulates.
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Tube Transfer (Self-Validation Check 2): Transfer the solution into a high-quality 5 mm NMR tube. Verify that the solvent height is strictly between 40 mm and 50 mm .
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Causality: A height <40 mm causes the liquid-air interface to fall within the active volume of the RF coil, destroying the shim. A height >50 mm dilutes the sample outside the coil's detection zone, wasting material[8].
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Exterior Cleaning: Cap the tube securely. Wipe the exterior glass with a lint-free tissue dampened with isopropanol.
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Causality: Fingerprints or chemical residues on the outside of the tube will spin inside the probe, causing spurious signals and potentially contaminating the probe stator[6].
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Acquisition & Shimming: Insert the sample into the spectrometer. Lock onto the H signal of CDCl . Execute a gradient shimming protocol (e.g., topshim on Bruker systems) until the lock level is stable and maximized. Acquire the data.
Conclusion
The comprehensive assignment of 2-bromo-5-fluoro-3-nitrobenzyl bromide relies heavily on understanding the interplay between inductive shielding, magnetic anisotropy, and heteronuclear scalar coupling. By adhering to the predictive frameworks and the self-validating sample preparation protocols outlined in this guide, researchers can achieve unambiguous structural elucidation and ensure the highest standards of analytical rigor in their drug development pipelines.
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bionmr.unl.edu [bionmr.unl.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. publish.uwo.ca [publish.uwo.ca]
